
(R)-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride typically involves the asymmetric reduction of corresponding ketones or imines. One common method is the reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . This process is atom-economical and scalable, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride often involves the use of advanced catalytic systems to ensure high yield and purity. The use of metallic cobalt and silica particles as catalysts has been reported to exhibit high catalytic performance for the selective synthesis of primary amines .
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or imines.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include secondary and tertiary amines, ketones, and imines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a planar quinonoid intermediate . This intermediate undergoes further transformations to produce the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Uniqueness
®-4-(1-aMinoethyl)-N-MethylbenzaMide hydrochloride is unique due to its specific chiral configuration and the presence of both amine and amide functional groups. This combination of features makes it particularly valuable in asymmetric synthesis and as a versatile building block in organic chemistry.
Propriétés
Formule moléculaire |
C10H15ClN2O |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
4-[(1R)-1-aminoethyl]-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7(11)8-3-5-9(6-4-8)10(13)12-2;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m1./s1 |
Clé InChI |
NYRKFSNSEQDQSF-OGFXRTJISA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)C(=O)NC)N.Cl |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)NC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


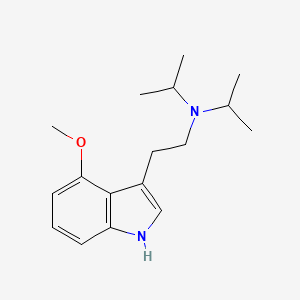
![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
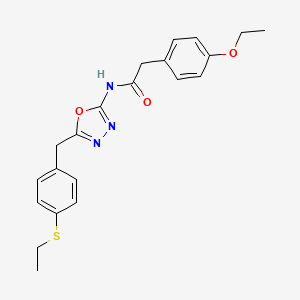
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)
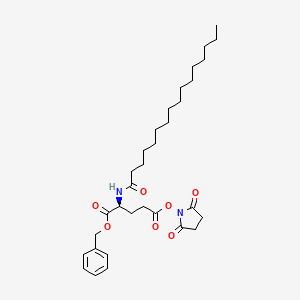
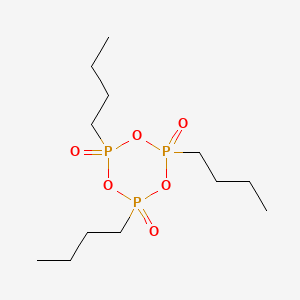
![3-((3-(4-ethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14121112.png)
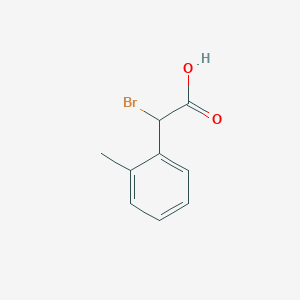
![Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-](/img/structure/B14121120.png)
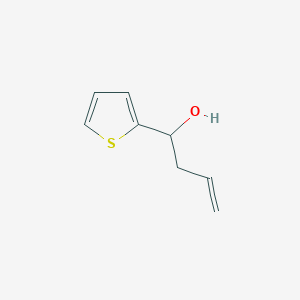
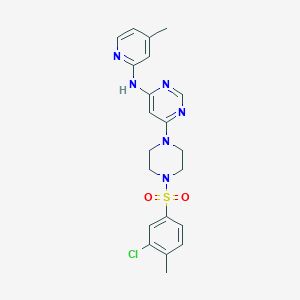
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl diphenylacetate](/img/structure/B14121130.png)

![1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14121141.png)
